molecular formula C14H18O4 B8232479 (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid

(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid

Cat. No.: B8232479
M. Wt: 250.29 g/mol
InChI Key: INNKCTHTBYUIGI-VIFPVBQESA-N
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Description

(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) group attached to an ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into a benzoic acid derivative. One common method is through the use of flow microreactor systems, which allow for efficient and sustainable synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and yield. These systems offer advantages such as better control over reaction conditions, reduced waste, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine or carboxylic acid derivative .

Mechanism of Action

The mechanism of action of (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect amines from unwanted reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation, which is then eliminated to yield the free amine or carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid is unique due to its efficient Boc protection and deprotection processes, which are mild and selective. This makes it particularly valuable in multi-step organic synthesis where selective protection of functional groups is crucial .

Properties

IUPAC Name

3-[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(13(17)18-14(2,3)4)10-6-5-7-11(8-10)12(15)16/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKCTHTBYUIGI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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